The synthesis of 2-fluoro-2-phenylethan-1-amine hydrochloride typically involves the introduction of a fluorine atom into the phenylethylamine structure. Various synthetic routes can be employed, including:
The molecular structure of 2-fluoro-2-phenylethan-1-amine hydrochloride can be represented using various notations:
InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-/m1./s1
C1=CC=C(C=C1)C(CN)F.Cl
The structure features a phenyl ring attached to a carbon chain with an amino group and a fluorine substituent at the second carbon position. The presence of the hydrochloride indicates that it exists as a salt, which influences its solubility and reactivity.
The chemical reactivity of 2-fluoro-2-phenylethan-1-amine hydrochloride can be characterized by several potential reactions:
The physical and chemical properties of 2-fluoro-2-phenylethan-1-amine hydrochloride include:
These properties make it suitable for various laboratory applications where precise measurements and reactions are required.
The primary applications of 2-fluoro-2-phenylethan-1-amine hydrochloride lie within scientific research. It is used in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: